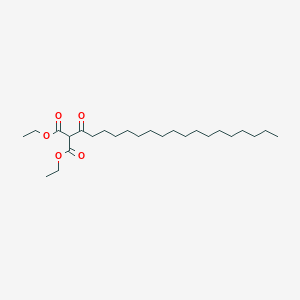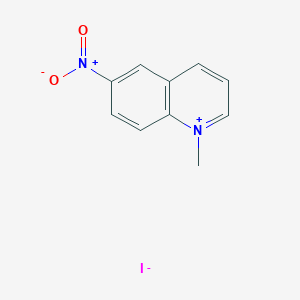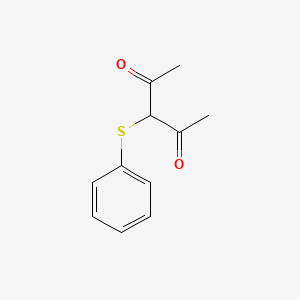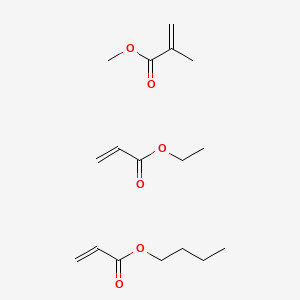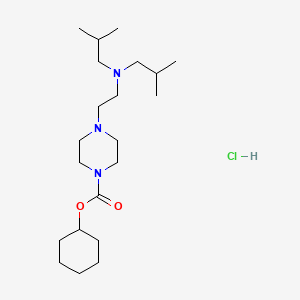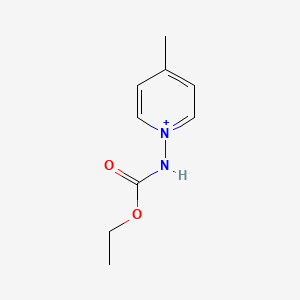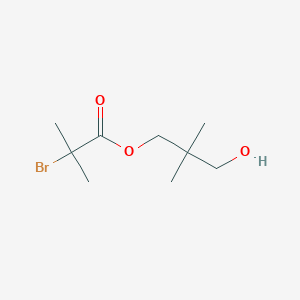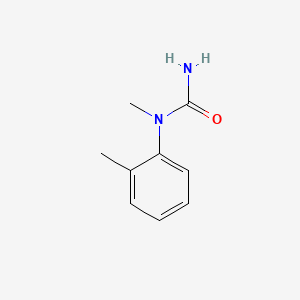
Urea, 1-methyl-1-(o-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-methyl-1-(o-tolyl)-: is an organic compound with the molecular formula C9H12N2O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and the other by an o-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-methyl-1-(o-tolyl)- typically involves the reaction of o-toluidine with methyl isocyanate . The reaction is carried out under controlled conditions, usually at a temperature range of 40-45°C in a solvent like toluene . The reaction proceeds as follows:
o-Toluidine+Methyl isocyanate→Urea, 1-methyl-1-(o-tolyl)-
Industrial Production Methods: On an industrial scale, the production of Urea, 1-methyl-1-(o-tolyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Urea, 1-methyl-1-(o-tolyl)- can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of corresponding .
Reduction: Reduction of this compound can be achieved using in the presence of a such as . This reaction typically yields .
Substitution: Substitution reactions involve the replacement of one functional group with another. For instance, can be performed using or to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Chlorine, bromine, appropriate solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Urea, 1-methyl-1-(o-tolyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It has been found to exhibit antimicrobial properties, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential as an antimicrobial agent has led to its investigation in the treatment of bacterial and fungal infections. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, Urea, 1-methyl-1-(o-tolyl)- is used in the production of polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of Urea, 1-methyl-1-(o-tolyl)- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(o-tolyl)urea
- 1-Ethyl-3-(o-tolyl)urea
- 1-Butyl-3-(o-tolyl)urea
Comparison: Urea, 1-methyl-1-(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents . This makes it a more versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
20632-28-4 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-methyl-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C9H12N2O/c1-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |
Clé InChI |
IWYDNHDPJXFEOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


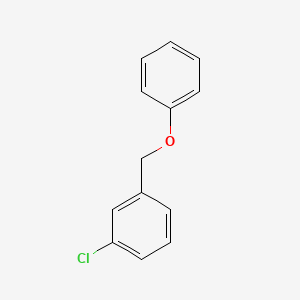

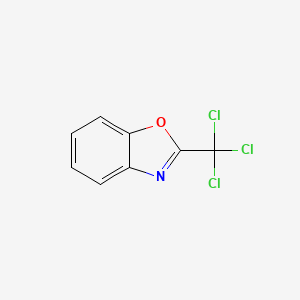
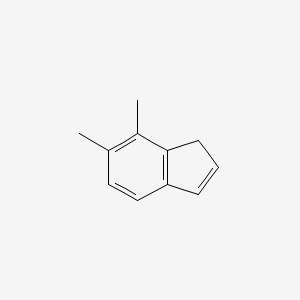
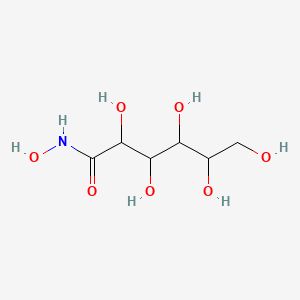
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
